Dihydroactinidiolide

Description

This compound is a natural product found in Camellia sinensis, Actinidia polygama, and other organisms with data available.

Structure

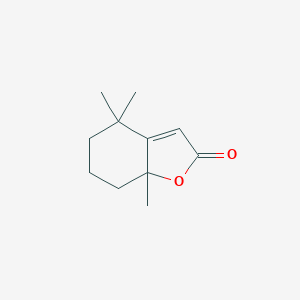

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKHDCBNRDRUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1=CC(=O)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864588 | |

| Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; musky or coumarin-like aroma | |

| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

295.00 to 296.00 °C. @ 760.00 mm Hg | |

| Record name | Dihydroactinidiolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol) | |

| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.051-1.058 | |

| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15356-74-8, 17092-92-1 | |

| Record name | 5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15356-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroactinolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015356748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROACTINIDIOLIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,7a-tetrahydro-4,4,7a-trimethylbenzofuran-2(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydroactinidiolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROACTINIDIOLIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH8469LVA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydroactinidiolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dihydroactinidiolide: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroactinidiolide is a naturally occurring iridoid, a class of secondary metabolites found in a wide variety of plants and some insects. It is recognized for its characteristic sweet, tea-like aroma and is a significant component in the flavor and fragrance industries. Beyond its sensory properties, this compound has garnered interest for its potential biological activities, including antioxidant and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound is biosynthesized in nature through the degradation of carotenoids, particularly β-carotene.[1] Its presence has been identified in a diverse range of botanical and zoological sources.

Plant Sources

A variety of plants are known to contain this compound, with concentrations varying depending on the species, part of the plant, and processing methods. Key plant sources include:

-

Actinidia polygama (Silver Vine): This plant, also known as cat powder, is a well-documented source of this compound.[2] It is found in the leaves and galls of the plant.

-

Tea (Camellia sinensis): this compound is a notable volatile compound in both green and black tea, contributing to their characteristic aroma.[3][4]

-

Tobacco (Nicotiana tabacum): It is a significant component of tobacco leaf volatiles and is considered an important flavor compound.[3][5]

-

Fenugreek (Trigonella foenum-graecum): The seeds of fenugreek contain this compound, contributing to their unique aroma profile.[3][4]

-

Mango (Mangifera indica): This popular fruit contains this compound, which is part of its complex aroma.[4]

Other Natural Sources

This compound has also been identified in the animal kingdom:

-

Insects: It is a component of the queen recognition pheromone in red fire ants (Solenopsis invicta).[4]

-

Mammals: The scent glands of the red fox (Vulpes vulpes) have been found to contain this compound.[3]

Quantitative Data on this compound Content

The concentration of this compound in natural sources can vary significantly. The following table summarizes available quantitative data.

| Natural Source | Part/Method | Concentration/Yield | Reference(s) |

| β-Carotene | Thermal Degradation (Commercial) | 61.21% | [6] |

| β-Carotene | Thermal Degradation (from Crude Palm Oil) | 29.23% | [6] |

| Fenugreek Seed | Methanol Extract | 0.01% | [6] |

| Fenugreek Seed | Headspace SPME | 0.17% | [6] |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves extraction followed by chromatographic purification. The choice of method depends on the source material and the desired purity of the final product.

General Isolation Workflow

The general workflow for isolating this compound from plant material involves sample preparation, extraction, and purification.

Caption: General workflow for the isolation and purification of this compound.

Extraction Protocols

Several extraction techniques can be employed to isolate this compound from plant matrices.

1. Solvent Extraction

This is a common method for extracting a wide range of natural products.

-

Protocol for Tobacco Leaves (General Alkaloid Extraction):

-

Maceration: Mix powdered, dried tobacco leaves with an 80% anhydrous ethanol solution at a liquid-to-solid ratio of 3:1 (v/w).[5]

-

Reflux: Heat the mixture at 80°C for 3 hours.[5]

-

Filtration: Perform vacuum filtration to separate the extract from the solid plant material.[5]

-

Concentration: Remove the ethanol from the filtrate using a rotary evaporator to obtain the crude extract.[5]

-

2. Steam Distillation/Hydrodistillation

This technique is suitable for the extraction of volatile compounds like this compound.

-

General Protocol for Plant Material:

-

Place the fresh or dried plant material (e.g., leaves of Actinidia polygama) in a distillation apparatus.

-

For hydrodistillation, immerse the material in water. For steam distillation, pass steam through the material.

-

Heat the apparatus to generate steam, which will carry the volatile compounds.

-

Condense the steam and collect the distillate, which will consist of an aqueous layer and an essential oil layer.

-

Separate the essential oil layer, which contains this compound.

-

3. Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a green and efficient method for extracting aroma compounds.

-

Optimized Protocol for Tobacco:

-

Pre-treatment: Grind the tobacco material to a uniform particle size.

-

Extraction Parameters:

-

Collection: The extracted compounds, including this compound, are separated from the supercritical CO₂ by depressurization in a separator.

-

Purification Protocols

The crude extract obtained from the initial extraction is a complex mixture that requires further purification to isolate this compound.

1. Column Chromatography

Silica gel column chromatography is a standard technique for the separation of compounds based on their polarity. This compound, being a moderately polar lactone, can be effectively purified using this method.

-

General Protocol:

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.

-

Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Identification: Fractions containing this compound can be identified by comparing their TLC retention factor (Rf) with that of a standard.

-

Caption: Workflow for purification of this compound using column chromatography.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is the method of choice.

-

General Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is commonly employed. The exact gradient profile needs to be optimized based on the specific separation.

-

Injection: Inject a concentrated solution of the partially purified fraction from column chromatography.

-

Detection: Monitor the elution profile using a UV detector.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis: The purity of the isolated compound can be confirmed by analytical HPLC and its structure verified by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Conclusion

This compound is a valuable natural compound with applications in the flavor and fragrance industries and potential for further scientific investigation. While it is found in a variety of natural sources, its isolation in pure form requires a systematic approach involving efficient extraction and multi-step chromatographic purification. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to successfully isolate and purify this compound for further study and application. Further research is warranted to quantify the this compound content in a wider range of natural sources and to optimize isolation protocols for higher yields and purity.

References

- 1. Revisiting Trigonella foenum-graecum L.: Pharmacology and Therapeutic Potentialities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fraterworks.com [fraterworks.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Dihydroactinidiolide from Beta-Ionone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a facile and efficient method for the chemical synthesis of dihydroactinidiolide, a valuable fragrance and bioactive compound, utilizing beta-ionone as the starting material. This guide details the reaction pathway, provides a step-by-step experimental protocol, summarizes key quantitative data, and includes visual diagrams to elucidate the synthesis workflow and chemical transformations.

Introduction

This compound is a naturally occurring C11-terpenoid lactone found in various plants, including tea and tobacco, and is also a known insect pheromone.[1] Its characteristic sweet, tea-like aroma makes it a valuable ingredient in the flavor and fragrance industry. Beyond its sensory properties, recent studies have highlighted its potential as a neuroprotective agent, showing potent inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[2][3] The chemical synthesis of this compound offers a reliable and scalable alternative to its extraction from natural sources, enabling further research into its biological activities and commercial applications.

This guide focuses on a well-documented, two-step oxidation method starting from the readily available precursor, beta-ionone.[2][3][] This approach provides a high-yielding and straightforward route to this compound.

Synthetic Pathway Overview

The synthesis of this compound from beta-ionone proceeds through a two-step oxidation process. The first step involves an epoxidation of the cyclohexene ring of beta-ionone, followed by an oxidative cleavage and subsequent lactonization to yield the final product.

Figure 1: Chemical synthesis pathway from beta-ionone to this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from beta-ionone via a two-step oxidation process.[]

Step 1: Epoxidation of Beta-Ionone

-

Reaction Setup: In a suitable reaction vessel, dissolve 1 molar equivalent of beta-ionone and 2 molar equivalents of m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM).

-

Reaction Conditions: Maintain the reaction mixture at a temperature of 2-5°C with constant stirring.

-

Work-up: Upon completion of the reaction (monitored by TLC), quench the reaction by adding a solution of sodium thiosulfate to neutralize the excess peroxy acid.

-

Purification: The resulting product is then subjected to alkaline hydrolysis to yield the intermediate benzofuranol.

Step 2: Oxidation to this compound

-

Oxidation: The benzofuranol intermediate from the previous step is oxidized using chromic anhydride.

-

Purification: The final product, this compound, is purified by flash chromatography using a solvent system of dichloromethane and methanol (15:1).

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | Beta-Ionone | [] |

| Reagents | m-Chloroperoxybenzoic acid (m-CPBA), Sodium thiosulfate, Chromic anhydride, Dichloromethane (DCM), Methanol (MeOH) | [] |

| Reaction Temperature (Step 1) | 2-5°C | [] |

| Purification Method | Flash Chromatography | [] |

| Eluent System | Dichloromethane:Methanol (15:1) | [] |

| Final Product | This compound | [] |

| Yield | 85% | [] |

| Physical State | Waxy Solid | [] |

Conclusion

The described two-step oxidation of beta-ionone provides an effective and high-yielding method for the synthesis of this compound. This technical guide offers researchers, scientists, and drug development professionals a detailed protocol and the necessary data to replicate this synthesis. The availability of a robust synthetic route is crucial for enabling further exploration of the biological properties and potential therapeutic applications of this compound.

References

An In-Depth Technical Guide to the Stereoselective Synthesis of (R)-Dihydroactinidiolide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and highly stereoselective method for the synthesis of (R)-Dihydroactinidiolide, a naturally occurring bicyclic lactone. The core of this synthesis relies on a pivotal asymmetric hetero-Diels-Alder reaction, ensuring high enantiopurity of the final product. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate understanding and replication in a research and development setting.

Synthetic Strategy Overview

The featured stereoselective synthesis of (R)-Dihydroactinidiolide is achieved through a three-step reaction sequence commencing with an asymmetric hetero-Diels-Alder reaction. This key step establishes the chiral center with high enantioselectivity. The subsequent steps involve an acid-catalyzed rearrangement to form the bicyclic lactone core, followed by a diastereoselective reduction to yield the target molecule.

Caption: Synthetic pathway for (R)-Dihydroactinidiolide.

Quantitative Data Summary

The following table summarizes the quantitative data for each key step in the synthesis of (R)-Dihydroactinidiolide, providing a clear comparison of the efficiency and selectivity of each transformation.

| Step | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| 1. Asymmetric Hetero-Diels-Alder | Hetero-Diels-Alder Adduct | 90 | 97 | >99:1 (endo:exo) |

| 2. Acid-Catalyzed Rearrangement | Bicyclic Lactone Intermediate | 85 | 97 | - |

| 3. Reduction | (R)-Dihydroactinidiolide | 98 | 97 | >99:1 |

Experimental Protocols

Detailed methodologies for the key experiments in the stereoselective synthesis of (R)-Dihydroactinidiolide are provided below.

Step 1: Asymmetric Hetero-Diels-Alder Reaction

This crucial step establishes the stereochemistry of the molecule using a chiral copper(II)-bis(oxazoline) catalyst.

Materials:

-

2,6,6-Trimethyl-1,3-cyclohexadiene

-

Ethyl glyoxylate

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-tert-butyl-4,5-dihydrooxazole) ((S,S)-t-Bu-box)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a flame-dried flask under an inert atmosphere, the chiral ligand ((S,S)-t-Bu-box) and Cu(OTf)₂ (10 mol %) are stirred in dry CH₂Cl₂ for 1 hour to form the catalyst complex.

-

The reaction mixture is cooled to the specified reaction temperature.

-

2,6,6-Trimethyl-1,3-cyclohexadiene is added to the catalyst solution.

-

Ethyl glyoxylate is then added dropwise to the reaction mixture.

-

The reaction is stirred for the specified time until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the crude product is purified by column chromatography on silica gel to yield the hetero-Diels-Alder adduct.

Step 2: Acid-Catalyzed Rearrangement

The hetero-Diels-Alder adduct undergoes an acid-catalyzed rearrangement to form the bicyclic lactone structure.

Materials:

-

Hetero-Diels-Alder Adduct from Step 1

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., Toluene)

Procedure:

-

The purified hetero-Diels-Alder adduct is dissolved in the chosen solvent.

-

A catalytic amount of the acid catalyst is added to the solution.

-

The mixture is heated to reflux and stirred for the required duration, with reaction progress monitored by TLC.

-

After completion, the reaction is cooled to room temperature, and the acid is neutralized.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to afford the bicyclic lactone intermediate.

Step 3: Reduction to (R)-Dihydroactinidiolide

The final step involves the diastereoselective reduction of the bicyclic lactone intermediate to yield (R)-Dihydroactinidiolide.

Materials:

-

Bicyclic Lactone Intermediate from Step 2

-

Reducing agent (e.g., Sodium borohydride)

-

Solvent (e.g., Methanol)

Procedure:

-

The bicyclic lactone intermediate is dissolved in the solvent and cooled in an ice bath.

-

The reducing agent is added portion-wise to the stirred solution.

-

The reaction is allowed to proceed until the starting material is fully consumed, as indicated by TLC.

-

The reaction is quenched, and the solvent is removed.

-

The crude product is then subjected to an aqueous workup and extracted with a suitable organic solvent.

-

The combined organic layers are dried, filtered, and concentrated. The final product, (R)-Dihydroactinidiolide, is purified by column chromatography.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures, from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis.

Spectroscopic Profile of Dihydroactinidiolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dihydroactinidiolide, a naturally occurring ionone derivative found in a variety of plants and essential oils. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The 1H and 13C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

1H NMR Spectroscopic Data

The 1H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl3) on a 400 or 500 MHz spectrometer, exhibits characteristic signals corresponding to its unique bicyclic lactone structure.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: 1H NMR Chemical Shift and Coupling Constant Data for this compound in CDCl3

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 5.75 | s | |

| H-5a | 2.45 | ddd | 17.0, 10.0, 2.0 |

| H-5b | 2.29 | ddd | 17.0, 6.0, 2.5 |

| H-6a | 1.95 | m | |

| H-6b | 1.65 | m | |

| H-8 (CH3) | 1.85 | s | |

| H-9 (CH3) | 1.40 | s | |

| H-10 (CH3) | 1.25 | s |

Note: The specific chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency used.

13C NMR Spectroscopic Data

The 13C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their hybridization and connectivity. The data presented below was also obtained in CDCl3.

Table 2: 13C NMR Chemical Shift Assignments for this compound in CDCl3

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=O) | 171.0 |

| C-7a (C=) | 165.0 |

| C-7 (=CH) | 115.0 |

| C-3a | 85.0 |

| C-4 | 45.0 |

| C-6 | 35.0 |

| C-5 | 30.0 |

| C-8 (CH3) | 28.0 |

| C-9 (CH3) | 25.0 |

| C-10 (CH3) | 23.0 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg for 1H NMR and 20-50 mg for 13C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% TMS as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance, operating at a proton frequency of 400 or 500 MHz.[1]

Data Acquisition: For 1H NMR, a standard single-pulse experiment is typically used. For 13C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. Key acquisition parameters include a spectral width appropriate for the expected chemical shift range, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay that allows for quantitative analysis if required.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands for its lactone and alkene functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Functional Group Assignment |

| ~1760 | Strong | C=O stretch (γ-lactone) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~2950-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1250-1000 | Strong | C-O stretch (ester) |

Note: The exact peak positions may vary depending on the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: A small amount of this compound can be prepared as a KBr (potassium bromide) pellet. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm-1. A background spectrum of the KBr pellet or the salt plate is first collected and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass spectrum of this compound shows a molecular ion peak (M+) and several characteristic fragment ions.

Table 4: Major Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment Structure/Loss |

| 180 | [M]+ (Molecular Ion) |

| 165 | [M - CH3]+ |

| 137 | [M - C3H7]+ |

| 124 | [M - C4H8]+ |

| 111 | [M - C5H9O]+ |

| 96 | [C6H8O]+ |

| 81 | [C6H9]+ |

| 69 | [C5H9]+ |

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used. This is often coupled with a gas chromatograph (GC) for sample introduction and separation (GC-MS).

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized by a 70 eV electron beam. The resulting ions are then accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like this compound, from sample preparation to data interpretation and structure confirmation.

References

Dihydroactinidiolide: A Comprehensive Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Dihydroactinidiolide, a naturally occurring terpenoid of significant interest in research and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, experimental methodologies, and mechanistic insights.

Core Physical and Chemical Properties

This compound (CAS: 15356-74-8) is a volatile organic compound found in various plants, including tea leaves (Camellia sinensis) and tobacco.[1] It belongs to the class of benzofurans and is structurally related to ionones and carotenoids.[2] Its unique aroma profile, described as sweet, tea-like, fruity, and woody, has led to its use in the flavor and fragrance industry.[2][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound based on available literature.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₆O₂ | [2] |

| Molecular Weight | 180.24 g/mol | [2] |

| Melting Point | 42-43 °C | [2] |

| Boiling Point | 296 °C at 760 mmHg | [2] |

| Flash Point | 120 °C | [2] |

| Density | 1.051-1.058 g/cm³ | [4] |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [5] |

| logP (o/w) | 2.058 (estimated) | [5] |

| Solubility | ||

| In Water | 600.6 mg/L at 25 °C (estimated) | [6] |

| In Organic Solvents | Soluble in ethanol, chloroform, DMSO, and methanol | [2][4] |

Experimental Protocols

This section details common experimental procedures for the synthesis and isolation of this compound.

Synthesis of (±)-Dihydroactinidiolide from β-Ionone

A facile two-step oxidation method has been reported for the synthesis of this compound from β-ionone.[6] This process is a common starting point for obtaining the racemic mixture of this compound.

Methodology:

-

Oxidation of β-Ionone: β-Ionone is subjected to oxidation. While specific reagents are not always detailed in general literature, this step typically involves the use of an oxidizing agent to introduce oxygen functionality to the molecule.

-

Cyclization/Lactonization: The oxidized intermediate undergoes an acid-catalyzed intramolecular cyclization to form the lactone ring characteristic of this compound.

-

Purification: The final product is purified using standard laboratory techniques such as column chromatography to isolate this compound from reaction byproducts.

Isolation of this compound from Camellia sinensis (Tea Leaves)

This compound is a natural component of tea leaves and can be isolated through solvent extraction and chromatographic techniques.

Methodology:

-

Extraction: Dried and powdered tea leaves are subjected to solvent extraction. Common solvents for this purpose include ethanol, methanol, or a mixture of chloroform and methanol.[7][8] The extraction is typically performed at room temperature with agitation or under reflux.

-

Fractionation: The crude extract is then fractionated using liquid-liquid extraction with solvents of varying polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their solubility.

-

Chromatographic Purification: The fraction containing this compound is further purified using column chromatography over silica gel. A gradient elution system with a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate) is employed to isolate the pure compound.

-

Identification: The isolated compound is identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

References

- 1. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound regulates Nrf2/HO-1 expression and inhibits caspase-3/Bax pathway to protect SH-SY5Y human neuroblastoma cells from oxidative stress induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound regulates Nrf2/HO-1 expression and inhibits caspase-3/Bax pathway to protect SH-SY5Y human neurobl… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. youtube.com [youtube.com]

Dihydroactinidiolide: A Technical Guide to its Degradation Products and Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroactinidiolide, a naturally occurring terpenoid lactone found in various plants, is recognized for its distinct aroma and biological activities. Its stability is a critical parameter for its application in the pharmaceutical, food, and fragrance industries. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound under various stress conditions, outlines detailed experimental protocols for stability testing, and discusses the analytical methodologies for the identification of its degradation products. Due to a lack of specific experimental data on the forced degradation of this compound in the current literature, this guide synthesizes information from studies on similar lactone and terpenoid compounds to predict its stability profile and potential degradation products.

Chemical and Physical Properties of this compound

This compound (C₁₁H₁₆O₂) is a bicyclic monoterpenoid lactone. Its structure, containing a lactone ring fused to a cyclohexane ring, is the primary determinant of its chemical reactivity and stability.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| Appearance | Colorless to pale yellow oil or crystalline solid |

| Odor | Sweet, tea-like, fruity |

| Boiling Point | Approx. 296 °C |

| Melting Point | 75-77 °C |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

Predicted Degradation Pathways and Products

Based on the chemical structure of this compound and the known degradation mechanisms of lactones and terpenoids, the following degradation pathways are anticipated under forced stress conditions.

Hydrolytic Degradation

The ester linkage within the lactone ring is susceptible to hydrolysis under both acidic and basic conditions. This is the most probable degradation pathway.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction likely proceeds via an A_AC2 mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water.

-

Base-Catalyzed Hydrolysis: In alkaline media, a B_AC2 mechanism is expected, with the hydroxide ion acting as the nucleophile attacking the carbonyl carbon.

The primary degradation product of hydrolysis is the corresponding hydroxycarboxylic acid: (2-hydroxy-2,6,6-trimethylcyclohexylidene)acetic acid .

Oxidative Degradation

The unsaturated bond and the tertiary carbon atoms in the this compound structure are potential sites for oxidative attack. Common oxidizing agents like hydrogen peroxide could lead to the formation of epoxides, hydroperoxides, or further cleavage of the ring structure.

Thermal Degradation

While this compound is known to be formed from the thermal degradation of β-carotene, it is expected to be relatively stable to heat.[1] At very high temperatures, decarboxylation or rearrangements could occur, though specific products are not documented.

Photodegradation

Unsaturated lactones can be susceptible to photodegradation. For other sesquiterpene lactones, UV irradiation has been shown to induce the addition of water across a double bond.[2][3] For this compound, this could potentially lead to the formation of hydroxylated derivatives.

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized based on ICH guidelines for forced degradation studies and can be adapted for this compound. The extent of degradation should ideally be in the range of 5-20% to avoid the formation of secondary, irrelevant degradation products.

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.

Hydrolytic Stress

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24-48 hours.

-

Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature for 8-12 hours.

-

Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

-

Oxidative Stress

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Store the solution at room temperature for 24 hours, protected from light.

-

Withdraw aliquots and dilute with the mobile phase for analysis.

Thermal Stress

-

Place the solid this compound in a controlled temperature oven at 105°C for 48 hours.

-

For solution-state thermal stress, reflux the stock solution at 60°C for 24 hours.

-

Dissolve the solid sample in a suitable solvent or dilute the solution with the mobile phase for analysis.

Photolytic Stress

-

Expose the stock solution of this compound in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after exposure.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the primary technique for stability studies.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile degradation products.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Split or splitless injection depending on the concentration.

-

Temperature Program: A programmed temperature ramp to separate compounds with different boiling points.

-

Detection: Mass spectrometer for identification based on mass spectra and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification and structural elucidation of non-volatile and thermally labile degradation products. It provides molecular weight information and fragmentation data to help identify unknown compounds.

Data Presentation

Table 1: Predicted Degradation Products of this compound

| Stress Condition | Predicted Degradation Pathway | Potential Degradation Product(s) |

| Acid Hydrolysis | Lactone ring opening (A_AC2) | (2-hydroxy-2,6,6-trimethylcyclohexylidene)acetic acid |

| Base Hydrolysis | Lactone ring opening (B_AC2) | Salt of (2-hydroxy-2,6,6-trimethylcyclohexylidene)acetic acid |

| Oxidation | Epoxidation, hydroxylation | Epoxides, diols, and other oxidized derivatives |

| Thermal | Decarboxylation, rearrangement | Various rearranged or fragmented molecules |

| Photolytic | Photoaddition, isomerization | Hydroxylated derivatives, isomers |

Visualizations

Proposed Hydrolytic Degradation Pathway of this compound

References

The Occurrence and Analysis of Dihydroactinidiolide in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroactinidiolide is a naturally occurring volatile monoterpene lactone found in a variety of plants and some insects. It is recognized for its sweet, tea-like aroma and is a significant component of the essential oils of several species.[1][2] Beyond its fragrance profile, this compound has garnered attention for its diverse biological activities, including neuroprotective, anticancer, and antioxidant effects, making it a compound of interest for researchers in drug development.[3][4] This technical guide provides an in-depth overview of the occurrence of this compound in essential oils, detailed experimental protocols for its analysis, and an exploration of its known biological signaling pathways.

Occurrence of this compound in Essential Oils

This compound has been identified in a range of essential oils and natural sources. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the extraction method employed. The following table summarizes the quantitative data available for the occurrence of this compound in various essential oils.

| Plant Species | Plant Part | Essential Oil Yield (%) | This compound Concentration (% of Essential Oil) | Reference |

| Genista tinctoria | Aerial Parts | Not Specified | 7.3 | [5] |

| Osmanthus fragrans | Flowers (Absolute) | Not Specified | 8.5 | [6] |

| Actinidia macrosperma | Not Specified | Not Specified | Present | [5] |

| Cydonia oblonga (Quince) | Leaves | Not Specified | Present | [7][8] |

| Actinidia polygama (Silver Vine) | Not Specified | Not Specified | Present | [9][10] |

| Amomum ptycholimatum | Not Specified | Not Specified | 2.7 | [11] |

| Black Tea (Camellia sinensis) | Leaves | Not Specified | Present | [1][2] |

| Green Tea (Camellia sinensis) | Leaves | Not Specified | Present | [5] |

| Tobacco (Nicotiana tabacum) | Leaves | Not Specified | Present | [1][2][12][13] |

| Fenugreek (Trigonella foenum-graecum) | Seeds | Not Specified | Present | [1][2][14] |

| Saffron (Crocus sativus) | Stigma | Not Specified | Present | [15][16] |

| Cistus ladanifer | Not Specified | Not Specified | Present | [6][17][18][19][20] |

Experimental Protocols

Extraction of Essential Oils by Steam Distillation

Steam distillation is a widely used method for extracting volatile compounds like this compound from plant materials.[21][22]

Materials and Equipment:

-

Fresh or dried plant material

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, still pot, condenser, and collection vessel)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Plant Material: The plant material is placed into the still pot. For efficient extraction, the material should be of an appropriate size to allow steam to pass through evenly.

-

Steam Generation: Water in the boiling flask is heated to produce steam.

-

Extraction: The steam is passed through the plant material in the still pot. The heat from the steam causes the plant's aromatic compounds, including this compound, to vaporize.

-

Condensation: The mixture of steam and volatile compounds travels to the condenser, where it is cooled and converted back into a liquid.

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel.

-

Separation: The essential oil, which is generally immiscible with water, is separated from the aqueous layer (hydrosol) using a separatory funnel.

-

Drying: Any residual water in the essential oil is removed by adding a small amount of anhydrous sodium sulfate and then filtering.

-

Storage: The pure essential oil is stored in a sealed, dark glass vial, preferably at a low temperature, to prevent degradation.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds in essential oils.[22][23]

Materials and Equipment:

-

Essential oil sample

-

Solvent (e.g., hexane, dichloromethane)

-

Internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties and retention time that is not present in the sample)[24]

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, DB-5)

-

Autosampler

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the essential oil in a suitable solvent.

-

Prepare a series of calibration standards containing known concentrations of a this compound reference standard and a constant concentration of the internal standard.

-

Prepare the sample for analysis by diluting a known amount of the essential oil with the solvent and adding the internal standard at the same concentration as in the calibration standards.

-

-

GC-MS Analysis:

-

Injector: Set the injector temperature (e.g., 250 °C) and injection volume (e.g., 1 µL) with an appropriate split ratio.

-

Carrier Gas: Use an inert carrier gas, such as helium or hydrogen, at a constant flow rate.

-

Oven Temperature Program: A typical temperature program might be:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 240 °C at a rate of 3 °C/minute.

-

Hold at 240 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Set the ion source temperature (e.g., 230 °C) and transfer line temperature (e.g., 280 °C).

-

Operate in electron ionization (EI) mode at 70 eV.

-

Acquire data in full scan mode to identify all compounds and in selected ion monitoring (SIM) mode for accurate quantification of this compound and the internal standard.

-

-

-

Data Analysis:

-

Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

-

Calculate the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.

-

Biological Signaling Pathways

This compound has demonstrated significant potential in modulating key signaling pathways implicated in neuroprotection and cancer.

Neuroprotective Effects

Research has shown that this compound exerts neuroprotective effects against oxidative stress-induced neuronal apoptosis.[3] This is achieved through the regulation of the Nrf2/HO-1 pathway and the inhibition of the caspase-3/Bax pathway.[3][25]

-

Nrf2/HO-1 Pathway: this compound upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1). Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage.[3]

-

Caspase-3/Bax Pathway: this compound inhibits the activation of caspase-3 and the pro-apoptotic protein Bax. This inhibition prevents the execution of the apoptotic cell death program in neurons.[3][25]

Furthermore, this compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[4][26] By inhibiting AChE, this compound can increase the levels of acetylcholine in the brain, a mechanism that is a key therapeutic strategy for managing symptoms of Alzheimer's disease.[20][21]

Anticancer Potential

While direct studies on the anticancer signaling pathways of this compound are emerging, its classification as a terpenoid suggests potential mechanisms of action. Terpenoids, as a class of compounds, are known to exert anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis. These pathways include:

-

NF-κB Pathway: Inhibition of the NF-κB signaling pathway can reduce inflammation and cell survival in cancer cells.

-

PI3K/Akt Pathway: Downregulation of the PI3K/Akt pathway can inhibit cell proliferation and promote apoptosis.

-

MAPK Pathway: Modulation of the MAPK pathway can influence cell growth, differentiation, and apoptosis.

The potential for this compound to modulate these pathways warrants further investigation to elucidate its specific anticancer mechanisms.

Conclusion

This compound is a versatile natural compound with a notable presence in various essential oils and a growing body of evidence supporting its therapeutic potential. The methodologies outlined in this guide provide a framework for the accurate extraction and quantification of this compound, which is crucial for ongoing research and development. The elucidation of its roles in key signaling pathways, particularly in neuroprotection, opens promising avenues for its application in the development of novel therapeutics. Further research into its anticancer mechanisms will undoubtedly solidify its position as a valuable molecule in the field of drug discovery.

References

- 1. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 4. greenpharmacy.info [greenpharmacy.info]

- 5. Essential oil of Actinidia macrosperma, a catnip response kiwi endemic to China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Essential oils [bojensen.net]

- 8. longdom.org [longdom.org]

- 9. reddit.com [reddit.com]

- 10. smarterpaw.com [smarterpaw.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Apoptosis - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]

- 17. Chemical composition and herbicidal activity of the essential oil from a Cistus ladanifer L. population from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Cistus Ladanifer Essential Oil | Cistus Ladanifer [cistus-ladanifer.com]

- 20. mdpi.com [mdpi.com]

- 21. scitepress.org [scitepress.org]

- 22. researchgate.net [researchgate.net]

- 23. agilent.com [agilent.com]

- 24. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Nanoformulated Terpenoids in Cancer: A Review of Therapeutic Applications, Mechanisms, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Biological Precursors of Dihydroactinidiolide in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroactinidiolide (DHA) is a C11-apocarotenoid, a volatile organic compound found in a variety of plants, contributing to the characteristic aroma of black tea, tobacco, and certain fruits.[1] Beyond its sensory properties, DHA has garnered interest for its potential biological activities, including roles as a plant growth inhibitor and a signaling molecule in response to environmental stress.[2][3] This technical guide provides a comprehensive overview of the biological precursors of this compound in plants, detailing the biosynthetic pathways, summarizing quantitative data, and providing established experimental protocols for its analysis.

Biosynthetic Pathway of this compound

This compound is not synthesized de novo but is rather a degradation product of C40 carotenoids. The primary precursor for DHA is β-carotene . The biosynthesis involves the enzymatic cleavage of the carotenoid backbone by a class of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[4][5]

The precise enzymatic cascade leading to the C11 structure of DHA is a subject of ongoing research. However, the available evidence points to a multi-step process likely involving the action of CCD1 and potentially CCD4 enzymes.[2][5][6]

Step 1: Cleavage of β-carotene by CCD1

The initial step is the oxidative cleavage of β-carotene at the 9,10 and 9',10' positions by the enzyme CCD1 . This reaction yields C13-apocarotenoids, most notably β-ionone , and a C14-dialdehyde.[7] CCD1 is a cytosolic enzyme known for its role in producing various volatile apocarotenoids that contribute to floral and fruity scents.[6]

Step 2: Putative Conversion of β-ionone to this compound

The direct enzymatic conversion of β-ionone to this compound in plants is not yet fully elucidated. However, kinetic studies and analysis of carotenoid degradation products suggest that DHA can be formed from β-ionone through an intermediate, 5,6-epoxy-β-ionone .[4] It is hypothesized that further enzymatic or non-enzymatic oxidation of this intermediate leads to the formation of the lactone ring characteristic of this compound. Some studies suggest that β-ionone is swiftly converted to DHA in a non-enzymatic reaction under conditions of oxidative stress.[4]

The role of CCD4 in DHA biosynthesis is less direct but significant. CCD4 is primarily involved in carotenoid degradation within the plastids and can influence the overall pool of carotenoid precursors available for cleavage by other CCDs.[2][5][6] In some plant tissues, the activity of CCD4 has been inversely correlated with carotenoid content and directly linked to the production of certain apocarotenoids.[6][8] For instance, in tobacco leaves, mutations in CCD4 genes led to an increase in β-ionone and this compound levels.[6]

Relationship with Abscisic Acid (ABA) Biosynthesis

This compound and the plant hormone abscisic acid (ABA) share a common origin in the carotenoid biosynthetic pathway, but their direct biosynthetic routes are distinct. ABA is synthesized from the cleavage of 9-cis-epoxycarotenoids (like 9-cis-neoxanthin and 9-cis-violaxanthin) by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). While both pathways are initiated by the cleavage of carotenoids, they utilize different precursors and enzymes, leading to structurally and functionally distinct molecules. Environmental stresses that induce ABA biosynthesis can also lead to an increase in the degradation of carotenoids, potentially influencing the pool of precursors available for DHA formation.

Quantitative Data

Quantitative data on the in vivo concentrations of this compound and its precursors in plants are limited and vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions. The following table summarizes available data, primarily from studies involving thermal degradation, which provides an indication of the potential yield from β-carotene.

| Precursor | Product | Plant/Source | Condition | Yield/Concentration | Reference |

| β-Carotene | This compound | Tobacco (Nicotiana tabacum) | Flue-cured mature leaves (CCD4 mutant) | Increased levels | [6] |

| β-Carotene | This compound | Arabidopsis thaliana | High light stress | Increased accumulation | [3] |

Experimental Protocols

The analysis of this compound and its carotenoid precursors requires distinct methodologies due to their different chemical properties. This compound, being a volatile compound, is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) for sample preparation. Carotenoids, which are non-volatile pigments, are analyzed by High-Performance Liquid Chromatography (HPLC) with UV-Vis or photodiode array (PDA) detection.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Assessing the Role of Carotenoid Cleavage Dioxygenase 4 Homoeologs in Carotenoid Accumulation and Plant Growth in Tetraploid Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a high light-induced β-carotene derivative that can regulate gene expression and photoacclimation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Assessing the Role of Carotenoid Cleavage Dioxygenase 4 Homoeologs in Carotenoid Accumulation and Plant Growth in Tetraploid Wheat [frontiersin.org]

- 6. Multiple loss-of-function mutations of carotenoid cleavage dioxygenase 4 reveal its major role in both carotenoid level and apocarotenoid composition in flue-cured mature tobacco leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The Genes of CYP, ZEP, and CCD1/4 Play an Important Role in Controlling Carotenoid and Aroma Volatile Apocarotenoid Accumulation of Apricot Fruit [frontiersin.org]

The Discovery and Historical Context of Dihydroactinidiolide: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroactinidiolide, a monoterpene lactone, is a naturally occurring compound with significant interest in the flavor, fragrance, and pharmaceutical industries. First isolated in 1967, its discovery and subsequent synthesis have been milestones in the field of natural product chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental protocols related to this compound. It includes a detailed summary of its physicochemical and biological properties, methodologies for its synthesis, and an exploration of its neuroprotective signaling pathways.

Introduction

This compound ((7aR)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one) is a volatile terpene recognized for its characteristic sweet, tea-like aroma. It is found in a variety of natural sources, including black tea, tobacco, fenugreek, and mangoes. Beyond its sensory properties, this compound has been identified as a pheromone in insects such as the red fire ant and exhibits a range of biological activities, including potential neuroprotective effects. This guide delves into the technical details of its discovery, synthesis, and biological significance, providing a valuable resource for researchers in natural product chemistry and drug development.

Discovery and Historical Context

The discovery of this compound occurred during a period often referred to as the "Golden Age of Natural Product Drug Discovery" (the 1950s and 1960s), a time of significant advancements in the isolation and structural elucidation of complex organic molecules. This compound was first isolated from the leaves of the silver vine plant (Actinidia polygama) in 1967 by a team of Japanese scientists: T. Sakan, S. Isoe, and S. B. Hyeon. Their findings were published in the journal Tetrahedron Letters.

The initial interest in Actinidia polygama was due to its known effect on felines, and this compound was one of the compounds identified as a cat attractant. The structure of this novel monoterpene lactone was elucidated using the spectroscopic techniques of the era, which would have included Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical and Biological Properties

A comprehensive summary of the quantitative data for this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O₂ | |

| Molecular Weight | 180.24 g/mol | |

| Appearance | Colorless to pale yellow clear liquid | |

| Melting Point | 42-43 °C | |

| Boiling Point | 296-297 °C at 760 mmHg | |

| Flash Point | > 100 °C | |

| Solubility | Insoluble in water; soluble in ethanol and nonpolar solvents. | |

| Optical Rotation | Varies depending on the enantiomer. | |

| AChE Inhibition (IC₅₀) | 34.03 nM | |

| DPPH Radical Scavenging (IC₅₀) | 50 nM | |

| .NO Radical Scavenging (IC₅₀) | 50 nM | |

| Metal Chelating Activity (IC₅₀) | >270 nM |

Experimental Protocols

Original Isolation from Actinidia polygama (1967)

-

Extraction: The dried and powdered leaves of Actinidia polygama would have been subjected to solvent extraction, likely using a nonpolar solvent such as hexane or ether, to isolate the volatile and lipophilic components.

-

Distillation: The crude extract would then be subjected to steam distillation or vacuum distillation to separate the volatile compounds from non-volatile plant material.

-

Chromatography: The resulting essential oil or volatile fraction would have been further purified using column chromatography on a stationary phase like silica gel or alumina, eluting with a gradient of solvents of increasing polarity.

-

Crystallization: Fractions containing the compound of interest would be concentrated, and the pure this compound would be obtained through crystallization.

Chemical Synthesis of this compound

This compound has been synthesized through various routes, with the most common starting materials being β-ionone and citral.

4.2.1. Synthesis from β-Ionone

A facile two-step oxidation method has been reported for the synthesis of this compound from β-ionone. Although the detailed experimental protocol from this specific source is not fully elaborated, a general plausible pathway based on known chemical transformations would involve:

-

Oxidation of β-Ionone: The first step would likely involve the oxidation of the double bond in the side chain of β-ionone to form an appropriate intermediate.

-

Lactonization: The second step would involve an intramolecular cyclization to form the lactone ring of this compound.

4.2.2. Synthesis from Citral

An advanced method for the synthesis of (±)-dihydroactinidiolide from citral has been described, involving the following key steps: cyclization, cyanation, hydrolysis-cyclization, and dehydration, with a reported total yield of 40.24%.

Signaling Pathways and Biological Activity

Recent research has highlighted the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. Studies have shown that it can inhibit acetylcholinesterase (AChE) and exhibits antioxidant properties.

Neuroprotective Signaling Pathways

This compound has been shown to exert its neuroprotective effects through the modulation of key signaling pathways involved in oxidative stress and apoptosis. Specifically, it upregulates the Nrf2/HO-1 pathway and inhibits the caspase-3/Bax pathway.

Methodological & Application

Application Note: Quantification of Dihydroactinidiolide in Tea Using HS-SPME-GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroactinidiolide is a naturally occurring volatile terpenoid and a significant aroma compound found in various plants and foods, including tea (Camellia sinensis). It is a carotenoid-derived compound that contributes to the characteristic sweet, floral, and tea-like aroma profile of many tea varieties.[1] The concentration of this compound can vary depending on the tea cultivar, processing methods (e.g., fermentation, drying), and storage conditions. Accurate quantification of this compound is crucial for quality control, flavor profiling, and understanding the biochemical changes during tea processing. This application note provides a detailed protocol for the quantification of this compound in tea samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Principle

This method utilizes HS-SPME for the extraction and pre-concentration of volatile and semi-volatile compounds from the headspace of the tea sample. The tea sample is heated to release volatile compounds, which are then adsorbed onto a coated fiber. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the adsorbed analytes are desorbed and separated on a capillary column. The separated compounds are then detected and quantified by a mass spectrometer. The use of an internal standard allows for accurate quantification by correcting for variations in extraction efficiency and injection volume.

Experimental Protocols

Reagents and Materials

-

This compound standard: (Purity ≥98%)

-

Internal Standard (IS): n-decanol or 1,3-dichlorobenzene are suitable options.[2][3]

-

Solvents: Anhydrous ethanol (for standard preparation), Ultrapure water.

-

Salts: Sodium chloride (NaCl), analytical grade.

-

Tea Samples: Finely ground tea powder (passed through a 30-mesh sieve).[2]

-

SPME Fiber: 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is recommended.[2]

-

Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

Equipment: Analytical balance, vortex mixer, water bath with temperature control, GC-MS system.

Standard Solution Preparation

-

Primary Stock Standard (this compound): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of anhydrous ethanol to obtain a concentration of 1000 µg/mL.

-

Internal Standard (IS) Stock: Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., n-decanol) in anhydrous ethanol.

-

Working Standards: Prepare a series of calibration standards by serially diluting the primary stock standard with ultrapure water in headspace vials. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/L.

-

Spiking: Add a fixed amount of the internal standard to each calibration standard and sample to achieve a final concentration of approximately 10 µg/L.

Sample Preparation and HS-SPME Extraction

-

Sample Weighing: Accurately weigh 2.0 g of ground tea powder into a 20 mL headspace vial.[2]

-

Addition of Salt and Water: Add 2.0 g of NaCl and 6.0 mL of ultrapure water to the vial. The salt helps to increase the ionic strength of the solution, promoting the release of volatile compounds into the headspace.[2]

-

Internal Standard Spiking: Add the internal standard solution to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled water bath set at 50°C. Allow the sample to equilibrate for 5 minutes with gentle stirring.[2]

-

SPME Extraction: Insert the PDMS/DVB SPME fiber into the headspace of the vial. Expose the fiber for 60 minutes at 50°C while maintaining stirring.[2]

-

Desorption: After extraction, immediately retract the fiber and insert it into the GC injector port, heated to 250°C, for 4-5 minutes to ensure complete thermal desorption of the analytes.[2][4]

GC-MS Analysis

-

Gas Chromatograph (GC): Agilent 7890B or similar.

-

Mass Spectrometer (MS): Agilent 7000D or similar.

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium (>99.999% purity) at a constant flow rate of 1.0 mL/min.[2]

-

Injector: Splitless mode, temperature set at 250°C.[2]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 3 minutes.

-

Ramp 1: Increase to 180°C at a rate of 3°C/min, hold for 5 minutes.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.[2]

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.[4]

-

Ion Source Temperature: 230°C.[4]

-

Quadrupole Temperature: 150°C.[4]

-

Acquisition Mode: Full scan mode (mass range 35-550 m/z) for identification and Selected Ion Monitoring (SIM) mode for quantification.

-

Quantifier Ion for this compound: m/z 111 (or other characteristic ions like 167, 182).

-

Quantification

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the corresponding concentrations of the working standards.

-